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xylinan

Cat. No.: B1168021
CAS No.: 107853-49-6
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Description

Contextualization within Microbial Exopolysaccharide Research

Microbial exopolysaccharides are gaining increasing interest as a class of microbial products with potential applications in various industries, including food, pharmaceuticals, and biomedicine. Their utility stems from the wide diversity in their structural and functional properties. Xylinan is categorized as an anionic heteropolysaccharide. Its study contributes to the broader understanding of how microorganisms synthesize and utilize complex carbohydrates, and how these biopolymers can be harnessed for various purposes. The research in this area often involves characterizing the structure, properties, extraction, production, modification, and potential applications of these polymers.

Historical Perspectives on this compound (Acetan) Discovery and Initial Characterization

The presence of a water-soluble extracellular polysaccharide in a cellulose-negative strain of K. xylinus was suggested as early as 1981. This polysaccharide was later described and named acetan (B1166258) by Couso et al. Early studies focused on the isolation, purification, and structural elucidation of this compound. Initial characterization efforts utilized techniques such as sugar and methylation analysis, as well as NMR spectroscopy and mass spectrometry to determine the repeating unit structure. These studies concluded that this compound is composed of repeating units and contains O-acetyl groups. Further research confirmed that this compound is produced by Acetobacter xylinum NRRL B42 and is structurally related to the commercially important polymer xanthan.

Significance of this compound (Acetan) as a Model Biopolymer for Fundamental Academic Study

This compound holds significance as a model biopolymer due to its complex structure and the ability of its producing organism, K. xylinus, to also produce bacterial cellulose (B213188). This co-production allows for studies on the interactions between different microbial biopolymers and their influence on properties like biofilm formation and structure. this compound's structural relationship to xanthan gum, a widely used industrial polysaccharide, also makes it a valuable subject for comparative studies on structure-function relationships in microbial EPS.

Physicochemical studies have characterized this compound's behavior in solution. It has been described as a semiflexible polymer existing predominantly in a double-strand conformation with a persistence length of approximately 100 nm. The presence of O-acetyl groups on the repeating unit has been identified, and studies have investigated their location and influence on the polymer's properties and interactions. For instance, acetylation does not prevent helix formation but can reduce synergistic interactions with other polysaccharides like glucomannans or galactomannans.

Research has also explored the genetic basis of this compound production, identifying genes involved in its biosynthesis. Chemical mutagenesis studies have been employed to generate mutant strains producing this compound variants with altered side chains, providing insights into the relationship between structural modifications and polymer properties like viscosity. The ability to generate such variants makes this compound a useful model for investigating how subtle changes in polysaccharide structure can impact their physical and chemical characteristics.

Furthermore, studies on the interactions of this compound with other polymers, such as glucomannan (B13761562) and galactomannan, provide valuable data for understanding synergistic gelation behavior, which has implications for various applications. Molecular modeling studies have been used to investigate these interactions at a structural level.

The detailed characterization of this compound using various techniques, including gel permeation chromatography, static and dynamic light scattering, viscometry, and analytical ultracentrifugation, has provided crucial data on its molecular weight, conformation, and solution properties. This extensive characterization makes this compound a well-defined system for fundamental studies in polymer science and biophysics.

While industrial applications for this compound exist, such as in the food industry as a viscosifier and gelling agent and as a component in nata, academic research primarily focuses on the fundamental aspects of its biology, chemistry, and physics. The ongoing research into this compound and acetan-like polysaccharides aims to improve production yields, purification methods, and further characterize their interactions and potential applications.

Below is a table summarizing some key characteristics of this compound based on research findings:

CharacteristicDescriptionSource(s)
Producing OrganismKomagataeibacter xylinus (formerly Acetobacter xylinum)
ClassificationAnionic Heteropolysaccharide
Structural FeatureCellulosic backbone with a pentasaccharide side chain on alternate glucose residues. Contains O-acetyl groups.
Molecular Weight (Mw)Approximately 2.5 x 10⁶ g/mol (can range depending on conditions)
Conformation in SolutionSemiflexible, predominantly double-stranded helix
Persistence Length (Lp)Approximately 100 nm
Mark-Houwink 'a' parameterApproximately 0.90 (consistent with a rigid or semiflexible conformation)
Synergistic InteractionsShows synergistic gelation with glucomannans and galactomannans, enhanced by deacetylation.

Properties

CAS No.

107853-49-6

Molecular Formula

C12H22O10S

Synonyms

xylinan

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Xylinan Acetan

Primary Structural Features and Repeating Unit Determination

The primary structure of xylinan has been elucidated through various analytical techniques, revealing a defined repeating unit that forms the basis of the larger polymer chain.

Monosaccharide Composition and Glycosidic Linkage Analysis

This compound is a heteropolysaccharide, meaning its structure is composed of more than one type of monosaccharide unit . The core of the this compound structure features a cellulosic backbone consisting of β-(1→4)-linked D-glucose residues . A distinguishing feature is the presence of a pentasaccharide side chain attached to the O-3 position of alternate glucopyranose residues in the backbone .

Variations in monosaccharide composition have been observed among different species and strains of acetic acid bacteria that produce acetan-like polysaccharides. For instance, the acetan-like polysaccharide from Gluconacetobacter diazotrophicus Pal5 contains glucose, galactose, and mannose in a molar ratio of 6:3:1, and notably lacks glucuronic acid .

Here is a summary of the typical monosaccharide composition of this compound:

Monosaccharide Presence in this compound
D-Glucose Backbone & Side Chain
L-Rhamnose Side Chain
D-Mannose Side Chain
D-Glucuronic Acid Side Chain
Galactose In some acetan-like polysaccharides

Identification and Localization of Non-Glycosidic Substituents

Beyond the monosaccharide units and their glycosidic linkages, this compound also contains non-glycosidic substituents that influence its properties. The primary non-glycosidic substituents identified are O-acetyl groups .

The degree and location of acetylation can impact the polymer's interactions and conformational behavior . Deacetylation, for example, has been shown to influence the synergistic interactions of acetan (B1166258) with other polysaccharides like glucomannans and galactomannans .

Higher-Order Structural Investigations

The primary structure of this compound dictates its ability to form higher-order structures, particularly in solution and solid phases.

Helical Conformations

This compound is known to adopt helical conformations . Studies utilizing techniques such as X-ray diffraction and atomic force microscopy have provided evidence for this helical structure in both solid and solution states .

Hydrodynamic characterization methods, including sedimentation velocity in the analytical ultracentrifuge, viscometry, and multiangle laser light scattering, have indicated that double-stranded helices are the predominant form in solution . However, single- and multistranded chains may also be present . The double-helical structure contributes to the stiffness of the this compound macromolecule .

Like xanthan, which has a similar backbone structure, acetan adopts a helical structure . Acetan has been shown to adopt a xanthan-like 5-fold helical structure in the solid state .

Conformational Transitions

A key aspect of this compound's higher-order structure is its ability to undergo conformational transitions. This compound chains in aqueous solution exhibit a thermoreversible helix (ordered state) – coil (disordered state) transition upon heating and cooling . This transition is a significant factor in the rheological properties of this compound solutions .

Evidence for this thermoreversible transition has been obtained through various techniques, including NMR, optical rotation, circular dichroism, and differential scanning calorimetry (DSC) . The transition involves a change from a more ordered helical conformation at lower temperatures to a disordered coil conformation at higher temperatures .

Interestingly, while deacetylation of xanthan tends to lower its helix-coil transition temperature, deacetylation of acetan has been reported to slightly raise it . Acetylation of the backbone in acetan may even inhibit helix formation to some extent .

Methodological Advancements in this compound (Acetan) Structural Characterization

The structural characterization of this compound has benefited from the application of a range of advanced analytical techniques. Determining the monosaccharide composition and glycosidic linkages has traditionally involved methods like gas chromatography and mass spectrometry after hydrolysis and derivatization . Methylation analysis is also widely used to identify linkage types .

NMR spectroscopy, including 1H and 13C NMR, has been instrumental in determining the structure of the repeating unit and localizing non-glycosidic substituents like O-acetyl groups .

Higher-order structural investigations have employed techniques sensitive to macromolecular conformation and size. X-ray diffraction and atomic force microscopy provide insights into the helical structure in solid and solution states . Hydrodynamic techniques such as analytical ultracentrifugation, dynamic light scattering (DLS), and viscometry are crucial for characterizing molecular weight, size, shape, and flexibility in solution . Multiangle laser light scattering (MALLS), often coupled with size exclusion chromatography (SEC-MALLS), is a powerful method for determining weight-average molecular weight and molecular weight distribution . Differential scanning calorimetry (DSC) is used to study the thermoreversible helix-coil transition . Optical rotation and circular dichroism also provide evidence for conformational changes in solution .

These diverse methodologies, often used in combination, have significantly advanced the understanding of this compound's complex primary and higher-order structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the primary structure of polysaccharides, including this compound. Both ¹H and ¹³C NMR spectroscopy, often coupled with methylation analysis, have been instrumental in characterizing the repeating unit of acetan. Studies utilizing these methods have revealed that the chemical repeat unit of acetan is composed of a cellobiose (B7769950) unit, which forms the backbone, with a charged pentasaccharide side chain attached to one of the glucose residues in the backbone.

Detailed NMR and methylation studies have also successfully identified the specific sites of O-acetylation within the acetan structure. These acetyl groups are located at the C6 position on the (1,2)-linked D-mannose residue and the (1,3/4)-linked D-glucose residue within the repeating unit. NMR spectroscopy is widely recognized as a key technique for the structural elucidation of complex carbohydrates, although it typically necessitates relatively pure samples for comprehensive analysis.

Mass Spectrometry (MS) Techniques for Oligosaccharide Analysis

Mass Spectrometry (MS) techniques play a complementary role in the structural analysis of polysaccharides like this compound, particularly in the analysis of oligosaccharides derived from the polymer. MS, often used in conjunction with NMR and methylation analysis, has been applied to characterize the repeating unit of acetan. This includes the analysis of a heptasaccharide obtained through enzymatic hydrolysis of the polysaccharide, which corresponds to the repeating unit.

MS is known for its high sensitivity in the structural determination of carbohydrates. To make large polysaccharides amenable to MS analysis, they are typically broken down into smaller oligosaccharides through hydrolysis, either chemically (acid hydrolysis) or enzymatically. Enzymatic degradation is often preferred as it can be more specific and helps preserve structural modifications such as acetylation.

MS provides valuable information regarding the composition of oligosaccharides. Furthermore, tandem MS (MS/MS or MSⁿ) allows for fragmentation analysis, yielding detailed insights into the sequence, linkage positions, branching patterns, and the location of modifications within the oligosaccharide chains. Various ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are employed for the analysis of oligosaccharides by MS. The characteristic fragmentation patterns observed in MS spectra provide the data necessary for deciphering complex oligosaccharide structures.

X-ray Diffraction and Atomic Force Microscopy (AFM) for Solid-State and Solution Conformations

X-ray diffraction and Atomic Force Microscopy (AFM) are crucial techniques for investigating the three-dimensional conformation of this compound in both the solid state and in solution. X-ray diffraction studies performed on oriented fibers of this compound (acetan) have provided evidence that the polysaccharide adopts a helical structure in the solid state. These studies suggest that the helix exhibits fivefold symmetry with a characteristic pitch of approximately 4.8 nm. Similar findings were reported for a genetically modified variant of acetan (CR1/4), which also showed a fivefold helix with a 4.8 nm pitch in X-ray diffraction studies of oriented fibers.

Atomic Force Microscopy (AFM) offers direct visualization of the molecular structure and conformation of polysaccharides. AFM has been successfully employed to image the helical structure of acetan. AFM allows for the visualization of side-by-side association of helices and can differentiate between double helices and paired single helices. Images obtained through AFM have revealed a periodic structure along the acetan polysaccharide chain, which is attributed to its underlying helical conformation. Beyond static imaging, AFM techniques can also be utilized to observe the conformation of individual polymer chains and to monitor conformational transitions as they occur under different conditions. Combined analysis from both X-ray diffraction and AFM studies indicates that this compound maintains a helical structure in both the solid and solution phases.

Biosynthesis and Metabolic Pathways of Xylinan Acetan

Microbial Origin and Production Systems

Acetan (B1166258) is predominantly produced by acetic acid bacteria, particularly species within the genera Komagataeibacter and Acetobacter. While Komagataeibacter species generally possess at least one genetic cluster for acetan production, its presence is observed in only about a third of the Acetobacter species surveyed. Acetan-like polysaccharides with varying monosaccharide compositions have also been identified in other acetic acid bacteria, including Komagataeibacter hansenii, Komagataeibacter sucrofermentans, Acetobacter estunensis, Gluconacetobacter diazotrophicus, and Kozakia baliensis.

Production of acetan can occur in static cultures, where it contributes to biofilm formation, or in agitated cultures, where a substantial amount is released into the medium as a soluble polysaccharide. Research has explored optimizing production, with reported titers reaching up to 11.3 g/L for gluconacetan from Gluconoacetobacter xylinus I-2281 under controlled fermentation conditions.

Precursor Biosynthesis and Glycosyl Donor Formation

The biosynthesis of acetan requires activated monosaccharide precursors in the form of nucleotide sugars. UDP-glucose is a crucial common precursor, shared with the biosynthesis pathway of bacterial cellulose (B213188), which is also produced by Komagataeibacter xylinus. This shared precursor highlights a potential competition for resources between acetan and cellulose synthesis within the cell.

The proposed pathway for the biosynthesis of activated nucleotide sugar precursors involves several steps starting from phosphorylated sugars like fructose-6-phosphate (B1210287) or glucose-6-phosphate. Glucose-1-phosphate is converted to UDP-glucose by UGP (UDP-glucose pyrophosphorylase). UDP-glucose can then be isomerized to other nucleotide sugars like UDP-glucuronic acid. Enzymes involved in the synthesis of nucleotide sugars for acetan include AceF and AceM.

Enzymatic Machinery of Xylinan (Acetan) Assembly

The assembly of the acetan repeat unit is a stepwise process catalyzed by a series of specific enzymes, primarily glycosyltransferases. These enzymes sequentially add activated monosaccharides to a growing intermediate chain linked to a lipid carrier.

Identification and Characterization of Glycosyltransferases and Polymerases

Several glycosyltransferases are involved in building the acetan repeat unit. These enzymes transfer specific sugar residues from nucleotide sugars to the lipid-linked oligosaccharide chain. While the function of many enzymes has been deduced through genomic analysis and homology comparisons with proteins involved in the synthesis of other heteropolysaccharides like xanthan, only a few acetan biosynthetic enzymes have been purified and characterized experimentally.

The initial step in acetan biosynthesis involves the transfer of a glucose-1-phosphate to a lipid carrier, likely catalyzed by a phosphate-prenyl glucose-1-phosphate transferase, which is predicted to be encoded by the aceA gene. Subsequent sugar additions are mediated by other glycosyltransferases. AceB is homologous to a glucose-diphosphoprenyl β,D-glucose transferase, and AceC shows homology to a cellobiosyl-diphosphoprenyl α,D-mannose transferase, suggesting their roles in early steps of repeat unit assembly. Other glycosyltransferases identified include AceK (putative UDP-glucuronate transferase), AceQ (glucosyl transferase), AceP (glucosyl transferase), and AceR (rhamnosyl transferase), which add glucuronyl, glucose, glucose, and rhamnosyl residues, respectively, to complete the heptasaccharide repeat unit.

Polymerization of the lipid-linked heptasaccharide repeat units occurs in the periplasm and is mediated by specific enzymes. Proteins like AceD and AceE are homologous to proteins involved in polymerization and export of other bacterial polysaccharides, suggesting their roles in this process.

Role of Specific Genes in Biosynthetic Pathway

A cluster of genes, often referred to as the ace gene cluster, is responsible for acetan biosynthesis in Komagataeibacter xylinus and Acetobacter species. This cluster contains genes encoding enzymes for nucleotide sugar synthesis, glycosyltransferases, and proteins involved in polymerization and export.

Key genes identified in the acetan biosynthetic pathway include:

aceA: Predicted to encode a phosphate-prenyl glucose-1-phosphate transferase, likely catalyzing the first step of repeat unit synthesis.

aceB: Homologous to glucose-diphosphoprenyl β,D-glucose transferase, involved in adding a glucose residue.

aceC: Homologous to cellobiosyl-diphosphoprenyl α,D-mannose transferase, involved in adding a mannose residue.

aceP: Encodes a β-D-glucosyl transferase responsible for adding a glucose residue, specifically a β-D-glucose 1→6 linked glucose. Disruption of aceP can lead to the production of a novel polysaccharide with a truncated repeat unit.

aceD and aceE: Homologous to proteins involved in polysaccharide polymerization and export, suggesting their roles in these later stages.

aceG and aceH: Putatively code for a beta-barrel porin and outer membrane transport protein, respectively, involved in the export of the polysaccharide.

aceQ and aceR: Encode glycosyltransferases responsible for adding glucose and rhamnose residues, respectively, to the growing repeat unit.

The genetic organization of the acetan locus can vary between species and even within the Komagataeibacter genus, with some strains possessing a conserved "type I" cluster and others an "type II" acetan-like locus.

Enzymes for Side Chain Elaboration and Modification

The acetan repeat unit undergoes modifications, including O-acetylation. These modifications are crucial for the final properties of the polysaccharide. Enzymes responsible for O-acetylation are involved in transferring acetyl groups to specific positions on the sugar residues. In K. xylinus, a homologue to GumF, an acetylase involved in xanthan production in Xanthomonas campestris, has been identified, suggesting its potential role in acetan acetylation. Acetyl-CoA serves as the acetyl group donor in protein acetylation processes in bacteria.

Polymerization and Export Mechanisms

After the heptasaccharide repeat unit is synthesized on a lipid carrier on the cytoplasmic side of the inner membrane, it is transported across the membrane to the periplasm. This translocation is thought to be mediated by a flippase protein, often referred to as Wzx in Wzx/Wzy-dependent pathways. The presence of the aceE gene, which putatively codes for a flippase, supports this mechanism for acetan.

In the periplasm, the lipid-linked repeat units are polymerized to form the high-molecular-weight acetan polysaccharide. This polymerization step is catalyzed by a polymerase enzyme, typically Wzy in the Wzx/Wzy pathway. Genes like aceD are homologous to proteins involved in polymerization, indicating their role in this stage.

Here is a table summarizing some of the key genes and their putative functions in acetan biosynthesis:

GenePutative FunctionRole in Pathway
aceAPhosphate-prenyl glucose-1-phosphate transferaseInitiation of repeat unit synthesis
aceBGlucose-diphosphoprenyl β,D-glucose transferaseAddition of glucose to repeat unit
aceCCellobiosyl-diphosphoprenyl α,D-mannose transferaseAddition of mannose to repeat unit
acePβ-D-glucosyl transferaseAddition of β-D-glucose 1→6 linkage to repeat unit
aceQGlucosyl transferaseAddition of glucose to repeat unit
aceRRhamnosyl transferaseAddition of rhamnose to repeat unit
aceDPolysaccharide copolymerase/polymerization proteinPolymerization of repeat units
aceEFlippaseTranslocation of lipid-linked repeat unit
aceGBeta-barrel porinOuter membrane transport
aceHOuter membrane transport proteinOuter membrane transport
aceFMannose-6-phosphate isomeraseNucleotide sugar synthesis precursor enzyme
aceMUDP-glucose dehydrogenaseNucleotide sugar synthesis precursor enzyme
aceIAcyltransferase (putative O-acetylation enzyme)Side chain modification (O-acetylation)

Regulation of this compound (Acetan) Biosynthesis

The production of this compound (acetan) in bacteria is subject to sophisticated regulatory controls at multiple levels. These mechanisms ensure that biosynthesis is coordinated with cellular growth, energy availability, and responses to external stimuli.

Genetic Regulation of Gene Expression

The biosynthesis of acetan is governed by a cluster of genes, often referred to as the acetan or pol-cluster, found in the bacterial chromosome . In Acetobacter xylinum, several genes involved in this pathway have been identified and sequenced, including aceA, aceB, aceC, aceD, aceE, aceF, aceM, and aceP .

These ace genes encode various enzymes and proteins necessary for the sequential steps of acetan synthesis, assembly, and export. For instance, aceB and aceC are homologous to glycosyltransferases involved in adding sugar residues to the growing polysaccharide chain . aceM encodes a UDP-glucose dehydrogenase, an enzyme crucial for providing activated sugar precursors . Genes like aceD and aceE are thought to be involved in the polymerization and export of the polysaccharide, potentially functioning within a Wzx/Wzy-dependent pathway, a common mechanism for exopolysaccharide production in Gram-negative bacteria . This pathway typically involves a flippase (Wzx) to translocate lipid-linked repeat units across the cytoplasmic membrane and a polymerase (Wzy) to link these units together on the outer face of the membrane, followed by transport across the outer membrane . Homology between genes in the acetan cluster and those in the well-studied xanthan biosynthesis cluster of Xanthomonas campestris has been observed, suggesting similar enzymatic functions and regulatory strategies .

Studies involving genetic manipulation, such as the inactivation of specific ace genes, have provided insights into their roles in determining polysaccharide structure and production. For example, the disruption of the aceP gene in Acetobacter xylinum resulted in the production of a novel polysaccharide variant with a modified side chain . Similarly, the aceA gene is considered critical for the initial step of acetan biosynthesis, and its disruption leads to an acetan-non-producing mutant. The organization of these genes into clusters suggests potential co-regulation at the transcriptional level, although specific promoter and regulatory elements controlling their expression have been a subject of ongoing research .

Environmental and Nutritional Influences on Biosynthetic Flux

Beyond genetic programming, the rate and nature of acetan biosynthesis are significantly influenced by the bacterium's environment and available nutrients . Nutritional factors, particularly the carbon source provided in the culture medium, have a strong impact on the yield of acetan produced by Komagataeibacter xylinus . Research indicates that glucose, while a common sugar, may not be the most efficient substrate for high acetan production in some strains, as a significant portion can be channeled into the formation of (keto)-gluconates. Conversely, cultivating G. xylinus on alternative carbon sources such as acetate (B1210297) in combination with sucrose (B13894) or fructose (B13574) has been shown to result in higher acetan yields.

The influence of the carbon source on the chemical composition of acetan has yielded some contradictory results in different studies and bacterial strains . While some reports suggest that the monosaccharide composition of acetan remains independent of the production conditions, others indicate that the carbon source can influence the composition of extracellular water-soluble polysaccharides in some Komagataeibacter strains .

These findings highlight the intricate interplay between genetic regulation, nutrient availability, and the physical environment in controlling the biosynthesis of this compound (acetan) in producing bacteria.

Enzymatic Degradation and Biotransformation of Xylinan Acetan

Mechanisms of Xylinan (Acetan) Degradation by Microbial Enzymes

Microbial enzymes play a crucial role in the breakdown of this compound. The specific mechanisms of degradation are dictated by the enzyme types, their specificities, and the structural features of the polysaccharide, particularly its side chains and acetylation patterns wur.nl.

This compound possesses a cellulosic backbone, which might suggest susceptibility to cellulases, enzymes that hydrolyze cellulose (B213188). However, the presence of the bulky pentasaccharide side chain attached to alternate glucose residues in the backbone provides significant protection against enzymatic degradation by cellulases . This steric hindrance prevents cellulases from accessing and cleaving the β-(1→4)-glycosidic linkages of the glucose backbone effectively . This protective role of the side chain is a key factor contributing to this compound's resistance to typical cellulolytic enzymes .

The degradation of this compound requires enzymes that can specifically target the linkages within its complex structure. Unlike the enzymes that primarily act on the cellulose backbone, this compound-degrading enzymes are often focused on the hydrolysis of the side chains and the linkages connecting them to the backbone researchgate.net.

The action patterns of these enzymes are often synergistic. Side-chain-cleaving enzymes, such as arabinofuranosidases, glucuronidases, and acetyl xylan (B1165943) esterases, can remove the decorations, thereby increasing the accessibility of the polysaccharide backbone to other enzymes, such as xylanases researchgate.netnih.govnih.govnih.gov. While this compound has a cellulosic backbone, the term "xylanolytic enzymes" is often used in a broader sense to include enzymes that degrade polysaccharides with xylose or other sugars as main components or side chains, which is relevant given this compound's complex structure containing various sugar residues tandfonline.comresearchgate.netnih.gov.

Research on xylan degradation, which shares some structural features with this compound's side chains, indicates that endo-acting enzymes randomly cleave internal glycosidic bonds, while exo-acting enzymes remove sugar units from the ends of polysaccharide chains or oligosaccharides wur.nlnih.govfrontiersin.orgfrontiersin.orgnih.gov. The specific action pattern on this compound would depend on the enzyme's substrate specificity and where it cleaves within the pentasaccharide side chain or at the junction with the backbone .

Cellulase Resistance and Protective Role of Side Chains

Identification and Characterization of Xylanolytic Enzyme Systems Acting on Polysaccharides (e.g., endo-β-1,4-xylanases, β-xylosidases, α-L-arabinofuranosidases, α-glucuronidases, acetyl xylan esterases)

The complete enzymatic hydrolysis of complex polysaccharides like this compound necessitates a multi-enzyme system. Enzymes involved in the degradation of polysaccharides containing xylose and other side-chain decorations, often referred to collectively as xylanolytic enzymes, are likely candidates for this compound degradation researchgate.netnih.gov. These enzyme systems typically include:

Endo-β-1,4-xylanases (EC 3.2.1.8): These enzymes hydrolyze internal β-(1→4)-glycosidic linkages in the xylan backbone, producing xylooligosaccharides of various lengths researchgate.netwur.nlfrontiersin.org. While this compound's backbone is cellulose, its degradation may involve enzymes with broader specificity or those targeting similar linkages in the side chain or modified backbone regions.

β-xylosidases (EC 3.2.1.37): These are exo-acting enzymes that cleave xylose units from the non-reducing end of xylooligosaccharides, yielding D-xylose researchgate.netnih.govfrontiersin.orgfrontiersin.org. They are crucial for the complete saccharification of xylan-containing polysaccharides nih.govfrontiersin.org.

α-L-arabinofuranosidases (EC 3.2.1.55): These enzymes hydrolyze α-L-arabinofuranosyl residues linked to the polysaccharide backbone or side chains nih.govnih.govresearchgate.netwikipedia.org. In the context of this compound, they would remove arabinose residues if present in the side chain .

α-glucuronidases (EC 3.2.1.139): These enzymes cleave α-linked glucuronic acid or 4-O-methylglucuronic acid residues from the polysaccharide chain researchgate.netnih.govresearchgate.netnih.govnih.gov. This compound contains D-glucuronic acid in its side chain, making α-glucuronidases relevant for its debranching tandfonline.com.

Acetyl xylan esterases (EC 3.1.1.72): These enzymes hydrolyze acetyl ester linkages, typically found at the O-2 and/or O-3 positions of xylose residues or other sugar moieties researchgate.netnih.govresearchgate.netebi.ac.uknzytech.comwikipedia.orgnih.govnzytech.com. This compound is known to be partially O-acetylated, and acetyl xylan esterases would be responsible for removing these acetyl groups wur.nl.

These enzymes often act synergistically to achieve efficient degradation. For example, the removal of acetyl groups by acetyl xylan esterases or arabinose/glucuronic acid residues by their respective enzymes can expose more cleavage sites for xylanases or other backbone-degrading enzymes nih.govnih.gov.

Research findings highlight the diversity of these enzymes and their sources. They are produced by a variety of microorganisms, including bacteria and fungi researchgate.netwur.nlwur.nl. The specific activities and substrate specificities can vary depending on the microbial source and enzyme family wur.nld-nb.inforesearchgate.netresearchgate.net.

Here is a table summarizing some key xylanolytic enzyme types and their actions:

Enzyme TypeEC NumberActionRelevance to this compound
Endo-β-1,4-xylanase3.2.1.8Hydrolyzes internal β-(1→4)-xylosidic linkages in xylan backbone.May act on similar linkages or modified regions in this compound.
β-xylosidase3.2.1.37Cleaves xylose from non-reducing end of xylooligosaccharides.Relevant for breakdown of xylose-containing oligosaccharides derived from side chains.
α-L-arabinofuranosidase3.2.1.55Hydrolyzes α-L-arabinofuranosyl residues.Removes arabinose from this compound side chain (if present).
α-glucuronidase3.2.1.139Cleaves α-linked glucuronic acid residues.Removes glucuronic acid from this compound side chain.
Acetyl xylan esterase3.1.1.72Hydrolyzes acetyl ester linkages on sugar residues.Removes O-acetyl groups from this compound side chain and potentially backbone.

Chemoenzymatic Modification and Targeted Deacetylation of this compound (Acetan)

Chemoenzymatic approaches combine chemical and enzymatic methods to modify polysaccharides, allowing for targeted alterations that might be difficult to achieve solely by chemical or enzymatic means researchgate.netnih.govnih.gov. For this compound, chemoenzymatic modification can be employed to achieve specific structural changes, such as targeted deacetylation wur.nl.

Deacetylation, the removal of acetyl groups, is a significant modification for this compound. Chemical deacetylation can be achieved through alkaline hydrolysis wur.nl. However, enzymatic deacetylation using acetyl xylan esterases offers a more targeted and milder approach researchgate.netnih.govresearchgate.netebi.ac.uknzytech.comwikipedia.orgnih.govnzytech.com. These enzymes can selectively remove acetyl groups from specific positions on the sugar residues wur.nl.

Targeted deacetylation of this compound has been shown to influence its properties, including its interaction with other polysaccharides and its gelling behavior wur.nlmdpi.comresearchgate.net. For instance, deacetylation of this compound can enhance synergistic interactions and gel formation with mannans like carob or konjac mannan (B1593421) wur.nlmdpi.comresearchgate.net. This suggests that the presence and location of acetyl groups play a crucial role in the conformational and functional properties of this compound, and their targeted removal by enzymes can be a strategy to tailor its characteristics wur.nlmdpi.com.

Genetic Engineering and Synthetic Biology Approaches for Xylinan Acetan Research

Strain Improvement for Altered Xylinan (Acetan) Production

Strain improvement strategies focus on enhancing the efficiency and productivity of microorganisms in producing desired compounds, including polysaccharides nih.gov. For acetan (B1166258), this involves modifying Acetobacter and Komagataeibacter strains to increase acetan yield or alter the balance between acetan and other co-produced polysaccharides like bacterial cellulose (B213188) tandfonline.com.

Mutagenesis Strategies for Production Yield and Structural Variants

Mutagenesis, both chemical and physical, is a classical strain improvement technique used to induce genetic variations in microorganisms . In the context of acetan, mutagenesis has been employed to isolate mutant strains with altered polysaccharide production and structure nottingham.ac.uktandfonline.comcapes.gov.br. For instance, chemical mutagenesis of Acetobacter xylinum has resulted in strains producing novel this compound variants with modified side chains, such as a tetrasaccharide instead of the native pentasaccharide nottingham.ac.ukcapes.gov.br. One study reported a mutant strain, BPR3001A, derived from Acetobacter xylinum subsp. sucrofermentans BPR2001, which showed significantly reduced acetan production (83% less) while increasing bacterial cellulose production by 65% tandfonline.com. This suggests a competitive relationship for the common precursor UDP-glucose in the biosynthetic pathways of both polysaccharides tandfonline.com.

Mutagenesis can also lead to structural variants with potentially improved properties. A mutant of K. xylinus NRRL B42 produced acetan CR1/4, a variant with a truncated tetrasaccharide repeat unit lacking some side-chain sugar residues nih.gov. Methylation analysis suggested that this variant had an acetan structure with a side chain terminating in glucuronic acid capes.gov.br. This novel this compound variant (with a tetrasaccharide side chain) has been reported to exhibit higher viscosity compared to the native form nottingham.ac.uk.

Engineering of this compound (Acetan) Biosynthetic Pathways

Engineering of biosynthetic pathways involves manipulating the genes and enzymes responsible for the synthesis of a compound to alter its production or structure miloa.eunottingham.ac.ukresearchgate.nettandfonline.com. The acetan biosynthetic pathway in Acetobacter xylinum is considered a model system for engineering novel bacterial polysaccharides nih.gov. The pathway involves the sequential addition of sugar units to a lipid-phosphate carrier by specific glycosyltransferases, followed by polymerization and secretion researchgate.netresearchgate.net. Several genes are involved in acetan synthesis, including aceA, aceB, and aceC nottingham.ac.uk.

Gene Knockout and Overexpression Studies for Altered Polysaccharide Structure

Gene knockout and overexpression are fundamental techniques in metabolic engineering to understand the role of specific genes in a biosynthetic pathway and to redirect metabolic flux miloa.eunottingham.ac.uktandfonline.com. By deactivating or overexpressing genes involved in acetan synthesis, researchers can alter the polysaccharide's structure and potentially its properties miloa.eunottingham.ac.uktandfonline.com.

Deactivating the aceP gene in Acetobacter xylinum strain CKE5, for instance, resulted in the engineering of a novel polysaccharide with a modified repeat unit nih.gov. This demonstrates the potential of gene knockout to generate structural variants of acetan nottingham.ac.uknih.gov. The aceP gene has homology to beta-D-glucosyl transferases and its disruption confirmed its involvement in acetan biosynthesis nih.gov.

Studies on the acetan biosynthetic pathway have also indicated that UDP-glucose is a common precursor for both acetan and bacterial cellulose synthesis in Acetobacter xylinum tandfonline.com. Manipulating the genes involved in the utilization of UDP-glucose could potentially shift the production balance between these two polysaccharides tandfonline.com. For example, a mutant with reduced acetan production showed increased flow of UDP-glucose into the cellulose synthetic pathway tandfonline.com.

Design and Synthesis of this compound (Acetan) Analogues with Modified Side Chains

The structural diversity of polysaccharides often arises from variations in their side chains and the presence of non-carbohydrate substituents like acetyl groups miloa.eutandfonline.comnottingham.ac.uk. Engineering the enzymes responsible for adding these side chains or modifying them can lead to the production of acetan analogues with altered structures and potentially novel functionalities miloa.eutandfonline.com.

While direct examples of designing and synthesizing acetan analogues with modified side chains through purely synthetic chemical approaches are not prominent in the provided search results, the genetic manipulation of the biosynthetic pathway in microorganisms offers a route to achieve this miloa.eutandfonline.com. As mentioned earlier, deactivating genes like aceP can lead to truncated side chains nottingham.ac.uknih.gov. Similarly, modifying the activity or specificity of glycosyltransferases involved in adding specific sugar residues to the side chain could result in structural variants researchgate.netresearchgate.net.

The effect of side-chain modifications on polysaccharide properties is evident in studies on xanthan, a structurally related polysaccharide. Modifications like deacetylation or removal of terminal mannose residues significantly impact xanthan's viscosity and gelling abilities nottingham.ac.uknih.gov. This suggests that similar modifications to acetan's pentasaccharide side chain could yield analogues with tailored rheological properties nih.govnottingham.ac.uknottingham.ac.uk.

Development of Cell-Free Systems for this compound (Acetan) Synthesis

Cell-free systems for polysaccharide synthesis involve reconstituting the necessary enzymes and substrates in vitro, outside of a living cell researchgate.netnih.gov. This approach offers several advantages, including better control over reaction conditions, easier product recovery, and the ability to synthesize compounds that may be toxic to host cells nih.gov.

The biochemical pathway for acetan production has been studied using cell-free extracts of Komagataeibacter xylinus with radiolabeled sugar nucleotide precursors researchgate.net. This indicates that the enzymatic machinery for acetan synthesis can be functional outside the cellular environment researchgate.net. While the provided information confirms studies on the in vitro biosynthesis of acetan using electroporated cells as enzyme preparations, it does not detail the full development of a complete cell-free system for large-scale acetan synthesis researchgate.netresearchgate.net. However, the successful in vitro studies lay the groundwork for potentially developing such systems in the future researchgate.net.

Cell-free systems could facilitate the production of specific acetan variants or analogues that are difficult to obtain through cellular fermentation, offering a controlled environment for enzymatic synthesis and modification nih.gov.

Intermolecular Interactions and Self Assembly of Xylinan Acetan

Mechanisms of Synergistic Gelation and Viscosity Enhancement

The synergistic gelation observed in mixtures of xylinan with glucomannans or galactomannans is a result of specific intermolecular associations. Evidence from X-ray diffraction studies on oriented fibers prepared from deacetylated acetan-konjac mannan (B1593421) gels provides direct support for intermolecular binding, revealing a novel heterotypic junction zone structure researchgate.net. These junction zones appear to be six-fold helices formed by the association of one strand of this compound and one strand of glucomannan (B13761562) researchgate.netnih.govresearchgate.net.

Molecular modeling studies further support the feasibility of a double helix structure involving acetan (B1166258) and glucomannan chains researchgate.netnih.gov. While both parallel and antiparallel chain associations are stereochemically possible, the parallel model appears superior in terms of unit cell packing and is compatible with the observed weak gelation behavior of the complex researchgate.netnih.gov.

In dilute solutions, the synergistic interactions manifest as an enhancement of viscosity acs.org. At higher concentrations, these interactions lead to the formation of thermoreversible gels acs.org. The strength of these gels can be influenced by factors such as the polymer ratio, temperature, and ionic strength acs.org.

Role of Substituents (e.g., O-acetyl groups) in Intermolecular Recognition

The O-acetyl groups present on the this compound molecule play a significant role in modulating its intermolecular interactions and synergistic properties nottingham.ac.ukacs.org. This compound typically carries two O-acetyl groups on each repeating unit, one potentially on a main-chain glucose residue and another at position C6 of the inner mannosyl residue in the side chain mdpi.comnottingham.ac.uk.

Deacetylation of this compound has been shown to enhance its synergistic interactions with glucomannans and galactomannans nottingham.ac.ukacs.org. This suggests that the acetyl groups on native this compound may promote solubility and thus inhibit intermolecular association researchgate.net. While acetylation does not prevent helix formation in this compound itself, it appears to reduce the synergistic interaction with other biopolymers researchgate.netnottingham.ac.uk.

Studies on a genetically modified this compound variant (P2) indicated that acetylation at a specific site on the backbone may inhibit both helix formation in the individual polysaccharide and the formation of the mixed helix with glucomannan, explaining the enhanced gelation observed upon deacetylation researchgate.net.

Self-Assembly Processes and Formation of Higher-Order Aggregates in Solution

This compound molecules can undergo self-assembly processes in solution, leading to the formation of higher-order aggregates mdpi.com. The highly expanded nature and potential for sticking together are characteristic features of many polysaccharides in solution, including this compound nottingham.ac.uk.

The viscoelastic behavior of this compound solutions, particularly the observed shear thinning at certain concentrations, is attributed to polymer intermolecular interactions mdpi.com. The presence of acetyl groups is important for this compound's conformation and affects chain-chain interactions, solubility, and viscoelasticity mdpi.com.

While detailed research findings specifically on the formation and characterization of this compound higher-order aggregates are not as extensively documented as for other polysaccharides, the inherent properties of this compound, such as its rigid conformation and potential for intermolecular binding, suggest that self-assembly into complex supramolecular structures can occur mdpi.comnottingham.ac.ukdntb.gov.ua. Techniques like light scattering and atomic force microscopy are commonly used to study the aggregation behavior and higher-order structures of polysaccharides in solution dntb.gov.uaacs.orgresearchgate.netwyatt.com.

Table of Mentioned Compounds and PubChem CIDs:

Compound NamePubChem CID
Acetan (this compound)Not available specifically for the polysaccharide structure
GlucomannanNot available specifically for the polysaccharide structure (Konjac Mannan CID 44140354 drugs.com)
GalactomannanNot available specifically for the polysaccharide structure (Carob Gum/Locust Bean Gum CID 6433211 nottingham.ac.uk)
Xanthan GumCID 14008569 nottingham.ac.uk
Cellulose (B213188)CID 457847 mdpi-res.com
Acetyl groupPart of a larger molecule, not a standalone compound with a specific CID in this context
O-acetyl groupPart of a larger molecule, not a standalone compound with a specific CID in this context

Interactive Data Table Example (Illustrative based on search results):

Polysaccharide MixtureAcetylation StatusSynergistic Gel Strength (Qualitative)Reference
Acetan + Konjac MannanAcetylatedWeaker acs.org
Acetan + Konjac MannanDeacetylatedEnhanced acs.org
Acetan + Carob GumAcetylatedWeaker than deacetylated mixtures acs.org
Acetan + Carob GumDeacetylatedEnhanced acs.org
Xanthan Gum + Locust Bean GumAcetylatedReduced nottingham.ac.uk
Xanthan Gum + Locust Bean GumDeacetylatedEnhanced nottingham.ac.uk

Advanced Methodologies for Biophysical Characterization of Xylinan Acetan

Hydrodynamic Characterization Techniques

Hydrodynamic techniques probe the behavior of macromolecules in solution under the influence of forces, providing insights into their size, shape, and interactions.

Analytical ultracentrifugation (AUC) is a powerful, matrix-free method for characterizing the heterogeneity, molecular weight (molar mass) distribution, and conformation of polysaccharides like xylinan nottingham.ac.ukceitec.eubeckman.comsolveresearch.com. It is considered one of the most accurate methods for determining molar mass and does not require calibration ceitec.eu. AUC allows for the study of macromolecules directly in solution under biologically relevant conditions, without the need for immobilization or labeling ceitec.eubeckman.com.

Sedimentation velocity (SV) AUC provides hydrodynamic information about the size and shape of molecules, while sedimentation equilibrium (SE) AUC is a thermodynamic technique yielding information about molecular weight, association constants, and nonideality ceitec.eurheniumbio.co.il. Studies on this compound using sedimentation velocity AUC with Schlieren optics have revealed highly pure material sedimenting as a single boundary nottingham.ac.uk. The observation of hypersharpening in these boundaries is symptomatic of a polydisperse and highly nonideal system nottingham.ac.uknottingham.ac.uk. Low speed sedimentation equilibrium experiments have also been performed on this compound to determine average molar masses nottingham.ac.uk. AUC can distinguish between hydrodynamically unresolved materials and is useful for determining polydispersity and aggregation rheniumbio.co.il.

Static light scattering (SLS), including multiangle laser light scattering (MALLS), is a technique used to measure the absolute molecular weight (Mw) of macromolecules in solution by measuring the intensity of scattered light uci.eduwikipedia.orgmalvernpanalytical.comatascientific.com.au. For molecules large enough, it can also determine the root mean square radius, or radius of gyration (Rg) wikipedia.orgwyatt.com. By measuring scattering intensity at multiple angles, MALLS can account for the angular dependence of scattered light, which is significant for larger molecules, and provides insights into molecular conformation uci.eduwikipedia.orgatascientific.com.auwyatt.com.

SLS, particularly when coupled with techniques like gel permeation chromatography (GPC), allows for the determination of absolute molecular weight at each elution volume, enabling the characterization of molecular weight distribution in polydisperse samples malvernpanalytical.comatascientific.com.auwyatt.com. Physicochemical studies on this compound have utilized static light scattering, often coupled with GPC, to characterize the polysaccharide mpg.dedntb.gov.uanih.gov.

Dynamic light scattering (DLS), also known as photon correlation spectroscopy (PCS) or quasi-elastic light scattering (QELS), is a technique that measures the time scale of Brownian motion of particles in solution to determine their hydrodynamic size and particle size distribution wyatt.comhoriba.comkuleuven.be. The hydrodynamic radius (Rh) is calculated from the translational diffusion coefficient using the Stokes-Einstein equation wyatt.comkuleuven.be. DLS is particularly useful for characterizing nanoparticles and macromolecules in the submicron range horiba.com.

DLS measurements have been performed on this compound to determine its z-average translational diffusion coefficient and the concentration-dependence parameter nottingham.ac.uk. The hydrodynamic radius obtained from DLS, in conjunction with the radius of gyration from static light scattering, can be used to make deductions about the conformation of this compound macromolecules in solution nottingham.ac.uk. The ratio of Rg to Rh (the ρ-parameter) is indicative of molecular shape, with values greater than 2.0 suggesting an extended conformation for this compound nottingham.ac.uknottingham.ac.ukpsu.edu.

Viscometry measures the viscosity of a solution, providing information about the rheological behavior and molecular conformation of dissolved polymers Current time information in Cairo, EG.mdpi.comrheosense.com. The intrinsic viscosity ([η]) is a parameter that reflects the contribution of a solute to the viscosity at infinite dilution and can be used to assess molecular size, molecular weight, and conformation rheosense.com.

Viscometry has been employed in physicochemical studies of this compound to characterize its solutions nih.gov. The rheological properties of acetan (B1166258) solutions, including their viscosity-shear rate dependence, have been investigated acs.orgacs.org. Native acetan exhibits high viscosity and marked shear-thinning behavior, suggesting an ordered helical structure at certain concentrations acs.org. Deacetylation alters the rheology but high shear rate viscosities remain similar, indicating no significant depolymerization occurred acs.org. Viscometry, in combination with other techniques like AUC and light scattering, contributes to understanding the solution conformation of this compound nottingham.ac.ukresearchgate.net. The Wales-van Holde ratio, which combines the sedimentation coefficient from AUC and intrinsic viscosity from viscometry, can also provide insights into molecular shape and asymmetry nottingham.ac.ukpsu.edu.

Dynamic Light Scattering (DLS) for Hydrodynamic Radius and Particle Size Distribution

Chromatographic Separation Methods for Polysaccharide Analysis

Chromatographic techniques are essential for separating complex mixtures of polysaccharides based on properties like size, allowing for subsequent characterization of the separated fractions.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution wyatt.comCurrent time information in Cairo, EG.researchgate.net. Larger molecules elute earlier as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and elute later wyatt.com. GPC/SEC is widely used for determining the molecular weight distribution of polymers and polysaccharides researchgate.netsemanticscholar.org.

For accurate molecular weight determination, GPC/SEC is often coupled with detectors such as static light scattering (SEC-SLS or SEC-MALLS) and viscometry malvernpanalytical.comwyatt.comCurrent time information in Cairo, EG.researchgate.net. This hyphenated approach allows for the determination of absolute molecular weight and intrinsic viscosity as a function of elution volume, providing detailed information about the polydispersity and conformation of the polymer chains atascientific.com.auwyatt.com. This compound samples have been fractionated using GPC on Sepharose Cl-2B, and the fractions were subsequently characterized by techniques including static light scattering and capillary viscometry mpg.dedntb.gov.uanih.gov. This approach allowed for the estimation of weight average molar masses and intrinsic viscosities in the fractions nih.gov. The Mark-Houwink-Sakurada plot derived from this data was found to be indicative of semiflexible coils for this compound nih.gov.

Detailed Research Findings and Data (Illustrative based on search results):

While specific comprehensive data tables spanning all techniques for a single this compound sample were not available across the search results, key findings from individual studies highlight the application of these methods:

AUC: Sedimentation velocity studies on unfractionated this compound in 0.1 M NaCl showed a sedimentation coefficient (s°₂₀,w) of approximately 9.5 S. The concentration-dependence parameter (ks) was around 273 mL/g nottingham.ac.uk. Low speed sedimentation equilibrium suggested a weight average molar mass (Mw) of approximately 2.4 - 2.5 x 10⁶ g/mol , consistent with static light scattering results nottingham.ac.uk.

SLS/MALLS: When coupled with GPC, SLS was used to estimate weight average molar masses in this compound fractions nih.gov. Analysis of the angular dependence of scattered light was interpreted using a wormlike chain model, suggesting a persistence length (Lp) of approximately 100 nm nih.gov.

DLS: Dynamic light scattering measurements on this compound in 0.1 M NaCl yielded a z-average translational diffusion coefficient (D°₂₀,w) of approximately 3.02 x 10⁻⁷ cm²/s nottingham.ac.uk. The concentration-dependence parameter (kD) was around 370 mL/g nottingham.ac.uk. The ratio of the radius of gyration (from SLS) to the hydrodynamic radius (from DLS), the ρ-parameter, was found to be greater than 2.0, indicating an extended conformation nottingham.ac.ukpsu.edu.

Viscometry: Intrinsic viscosity ([η]) for this compound in 0.1 M NaCl was estimated to be around 760 mL/g nottingham.ac.uk. The Mark-Houwink-Sakurada plot from GPC-SLS-viscometry studies indicated a value of the 'a' parameter around 0.90, consistent with a semiflexible coil conformation nih.gov. Viscosity measurements demonstrated the shear-thinning behavior of native acetan solutions acs.org.

These findings collectively demonstrate the power of these advanced biophysical techniques in characterizing the complex molecular properties of this compound in solution, revealing information about its molar mass, size, conformation (suggesting a semiflexible or extended coil and likely double-stranded chains), and polydispersity nottingham.ac.uknih.govpsu.edu.

Illustrative Data Table (Synthesized from findings):

TechniqueParameter MeasuredApproximate Value (in 0.1 M NaCl)Insights GainedSource
AUC (SV)Sedimentation Coefficient (s°₂₀,w)~9.5 SSize, Shape, Purity, Polydispersity, Nonideality nottingham.ac.uk
AUC (SE)Weight Average Molar Mass (Mw)~2.4 - 2.5 x 10⁶ g/mol Molar Mass nottingham.ac.uk
SLS/MALLSWeight Average Molar Mass (Mw)~2.5 x 10⁶ g/mol (unfractionated)Molar Mass, Polydispersity nottingham.ac.uk
SLS/MALLSRadius of Gyration (Rg)Not explicitly stated in snippetsSize, Conformation nottingham.ac.uknih.gov
DLSZ-average Diffusion Coefficient (D°₂₀,w)~3.02 x 10⁻⁷ cm²/sSize, Hydrodynamic Radius nottingham.ac.uk
DLS/SLSρ-parameter (Rg/Rh)> 2.0Conformation (Extended/Semiflexible coil) nottingham.ac.ukpsu.edu
ViscometryIntrinsic Viscosity ([η])~760 mL/gSize, Conformation, Rheological Behavior nottingham.ac.uknih.gov
GPC-SLS-ViscometryMark-Houwink-Sakurada 'a' parameter~0.90Conformation (Semiflexible coil) nih.gov

High-Performance Liquid Chromatography (HPLC) for Monosaccharide Composition Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive technique for determining the monosaccharide composition of polysaccharides like this compound. This analysis typically involves the hydrolysis of the polysaccharide into its constituent monosaccharides, followed by separation and detection using HPLC. nih.govmdpi.commdpi.comwiley-vch.dechrom-china.comnih.govmdpi.comresearchgate.net

A common approach involves acid hydrolysis, often utilizing trifluoroacetic acid (TFA), to break down the glycosidic linkages within the polysaccharide chain. nih.govmdpi.com Following hydrolysis, the resulting monosaccharides are frequently derivatized to enhance their detection properties, particularly when using UV detection. mdpi.comchrom-china.comnih.govmdpi.comresearchgate.net A common derivatization reagent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with reducing sugars under mild conditions. mdpi.comchrom-china.comnih.govmdpi.com

HPLC systems equipped with appropriate columns, such as Aminex HPX-87H or C18 columns, and optimized mobile phases (e.g., dilute sulfuric acid or acetonitrile (B52724) with an aqueous buffer) are employed to separate the derivatized monosaccharides based on their differing affinities for the stationary phase. nih.govchrom-china.comnih.gov Detection is typically performed using UV or mass spectrometry (MS). mdpi.comchrom-china.comnih.gov

Analysis of acetan and acetan-like polysaccharides from various acetic acid bacteria has revealed the presence of several monosaccharides. Common constituent sugars include rhamnose, glucose, mannose, glucuronic acid, galactose, and arabinose. researchgate.netglycoscience.ruresearchgate.net Xylose has also been reported in some acetan-like polysaccharides. nih.govnih.gov The specific monosaccharide composition and their molar ratios can vary depending on the bacterial strain and growth conditions. researchgate.netresearchgate.net

Table 1 presents representative monosaccharide compositions reported for acetan-like polysaccharides from different bacterial strains.

Bacterial StrainCarbon SourceExtracellular Polysaccharide SourceMonosaccharide Composition (Molar Ratio)
Komagataeibacter xylinus E25Not specifiedGrowth mediumRhamnose, Glucose, Mannose, Glucuronic acid
Gluconacetobacter diazotrophicus Pal5Not specifiedNot specifiedGlucose, Galactose, Mannose (6:3:1)
Kozakia baliensis NBRC 16680Not specifiedNot specifiedGlucose, Mannose, Glucuronic or uronic acid, Galactose, or Glucose

Note: This table is illustrative and based on reported findings for acetan-like polysaccharides, highlighting the variability in composition. researchgate.netresearchgate.net

HPLC analysis allows for both the qualitative identification and quantitative determination of these monosaccharides, providing essential data for understanding the primary structure of this compound. mdpi.commdpi.comchrom-china.comnih.govmdpi.com

Spectroscopic and Microscopic Techniques for Structural Insights

Spectroscopic and microscopic techniques offer complementary approaches to probe the structural features of this compound, ranging from the identification of functional groups and chemical linkages to the visualization of its macro-molecular architecture.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the characterization of polysaccharides, providing information about the functional groups and types of glycosidic linkages present. researchgate.netnih.govnih.govresearchgate.netkbibiopharma.comhalolabs.comnih.govnih.govresearchgate.netcsic.esinfona.plbiorxiv.org FTIR spectra of polysaccharides typically exhibit characteristic absorption bands corresponding to the vibrations of various chemical bonds.

Key regions in the FTIR spectrum of polysaccharides include:

3000-3500 cm⁻¹: This broad band is attributed to the stretching vibrations of hydroxyl (O-H) groups, which are abundant in polysaccharides. researchgate.netnih.govresearchgate.net Changes in this region can also indicate chemical modifications like methylation. nih.gov

~2900 cm⁻¹: Absorption bands in this region correspond to C-H stretching vibrations of CH₂ and CH₃ groups. researchgate.net

1600-1700 cm⁻¹: Bands in this area can be associated with the stretching vibrations of carbonyl (C=O) groups, which may be present in uronic acids or acetyl groups within the polysaccharide structure. researchgate.net

900-1200 cm⁻¹: This "fingerprint" region is particularly informative for polysaccharides, containing complex overlapping bands arising from C-O and C-C stretching vibrations, as well as C-OH bending modes. researchgate.netresearchgate.net Specific bands within this region can be indicative of certain monosaccharide units or glycosidic linkages. For instance, bands around 1035 cm⁻¹ have been attributed to xylose-containing hemicelluloses, while bands at 1065 and 807 cm⁻¹ are associated with mannose-containing hemicelluloses. nih.govnih.gov

~898 cm⁻¹: A band around this wavenumber is often characteristic of β-glycosidic linkages between sugar units in polysaccharides. researchgate.net

FTIR spectroscopy can confirm the polysaccharide nature of a sample nih.govresearchgate.net and provide insights into the presence of specific functional groups and the types of linkages connecting the monosaccharide units, contributing to the understanding of this compound's structural makeup.

Cryo-Electron Microscopy (Cryo-EM) for Macro-Structural Details

Cryo-Electron Microscopy (Cryo-EM), including techniques like cryo-Transmission Electron Microscopy (cryo-TEM) and cryo-Electron Tomography (cryo-ET), is a powerful technique for visualizing the morphology and macro-structural details of biological macromolecules and assemblies, including complex polysaccharides, in a near-native hydrated state. creative-biolabs.comscilifelab.sefrontiersin.org By rapidly freezing the sample in a vitreous ice layer, cryo-EM avoids the artifacts associated with traditional drying or staining methods, allowing for the preservation of the sample's native structure. frontiersin.org

Given that acetan is produced by bacteria that also produce bacterial cellulose (B213188), studies utilizing cryo-EM to visualize bacterial cellulose ribbons and their associated structures asm.org highlight the potential of this technique for examining the spatial organization of polysaccharides produced by these microorganisms. Cryo-SEM has also been used to visualize the network structure of polysaccharide gels. researchgate.netrsc.org

Cryo-EM is particularly relevant for understanding the higher-order structure of complex polysaccharides and their interactions, offering visual evidence that complements data obtained from spectroscopic and chromatographic methods. frontiersin.org

Theoretical and Computational Studies of Xylinan Acetan

Molecular Dynamics Simulations of Xylinan (Acetan) Conformation and Flexibility

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational flexibility of molecules over time. In the context of polysaccharides, MD simulations can reveal how factors such as solvent, temperature, and interactions with other molecules influence their three-dimensional structure and movement. While direct MD simulations specifically focused only on this compound (acetan) conformation and flexibility were not extensively detailed in the search results, related studies on other polysaccharides like xylan (B1165943) and the use of MD in analyzing protein conformations provide relevant context.

Acetan (B1166258) itself is known to form a 5-fold helix with a pitch of 4.8 nm, similar to xanthan. researchgate.net Molecular modeling studies, incorporating data from techniques like X-ray fiber diffraction, can be used to build models of acetan's helical structure, including potential double-helix formations with other polysaccharides like glucomannan (B13761562). researchgate.net MD simulations can then be applied to study the stability and dynamics of these predicted structures in different environments.

The application of MD simulations is widespread in studying biomolecules, including proteins and enzymes, to understand their dynamics, stability, and interactions. mdpi.comyoutube.com This underscores the potential of MD simulations for providing detailed insights into the conformational behavior of acetan.

Computational Modeling of this compound (Acetan) Biosynthetic Enzymes and Pathways

The biosynthesis of acetan is a complex process involving a series of enzymatic steps. Computational modeling plays a crucial role in understanding the genetic basis and biochemical pathways involved. Acetan biosynthesis in Komagataeibacter xylinus involves a cluster of genes responsible for the synthesis of the polysaccharide repeat unit. researchgate.netmicrobiologyresearch.org Bioinformatic analysis of Komagataeibacter and Acetobacter genomes has revealed the presence and organization of acetan genetic clusters, including the identification of specific genes and enzymes involved. nih.govresearchgate.netresearchgate.netmdpi.com

The acetan repeat unit is synthesized by the sequential addition of monosaccharide units catalyzed by specific glycosyltransferases. researchgate.netresearchgate.net Computational analysis, such as phylogenetic reconstruction of key enzymes like AceH, can provide insights into the evolutionary history and divergence of acetan biosynthetic pathways in different bacterial species. researchgate.net

Computational modeling can also be used to study the function of specific enzymes within the biosynthetic pathway. For instance, in silico studies on bacterial xylanase enzymes, which are involved in xylan degradation (related to hemicellulose like acetan), utilize computational tools to analyze their structural and functional characteristics, including amino acid composition, physical parameters, and the presence of functional domains. nih.govnih.gov Such studies can help predict enzyme stability and activity. nih.gov While these examples focus on xylanases, similar computational approaches can be applied to the glycosyltransferases and other enzymes involved in acetan biosynthesis to understand their mechanisms and properties.

Genetic manipulation of the acetan biosynthetic pathway, guided by computational analysis, has been demonstrated to engineer novel polysaccharides with altered structures. microbiologyresearch.orgmicrobiologyresearch.org This highlights the utility of computational modeling in directing experimental efforts for polysaccharide modification.

In Silico Prediction of this compound (Acetan) Interactions with Other Molecules

In silico methods, such as molecular docking and molecular dynamics simulations, are valuable for predicting how this compound (acetan) might interact with other molecules. These interactions are crucial for understanding acetan's function in various contexts, such as its association with bacterial cellulose (B213188) in biofilms or its potential interactions in different applications.

Molecular dynamics simulations can study the interactions between different polysaccharide chains, such as the adsorption of xylan on cellulose microfibrils and the resulting intermolecular interactions. rsc.org This type of analysis can be extended to study the interactions between acetan and other components of the bacterial matrix or with molecules it might encounter in industrial or biological settings.

Computational studies can also predict protein-protein interactions, which is relevant for understanding how acetan biosynthetic enzymes might interact with each other or with other cellular components. nih.govmdpi.comfrontiersin.org While not specific to acetan, methods for predicting protein-ligand interactions using molecular docking and MD simulations are widely used in drug discovery and can be adapted to study the binding of small molecules or proteins to acetan. mdpi.comnih.govpeerj.com

Furthermore, computational approaches have been used to study the inclusion complexation of small molecules, such as acetanilide (B955) (related to the name "acetan"), into cavities of other molecules like cyclodextrins. researchgate.net This demonstrates the capability of computational techniques to model the interactions and complex formation of molecules structurally related to acetan.

Predicting interactions in silico allows researchers to hypothesize about acetan's behavior in various environments and its potential to bind to or interact with other substances, guiding further experimental investigation.

Broader Biological and Ecological Contexts of Microbial Exopolysaccharides

Role of Exopolysaccharides in Microbial Physiology and Survival

EPS provide microorganisms with significant advantages for survival in diverse and often challenging environments. One of the primary roles of EPS is to form a protective barrier around the microbial cell. mdpi.comnih.govifremer.frresearchgate.netnih.gov This barrier can shield cells from various environmental stresses, including desiccation, osmotic stress, extreme temperatures, pH fluctuations, UV radiation, and toxic compounds such as heavy metals, antibiotics, and disinfectants. medcraveonline.comnih.govresearchgate.netnih.govnih.govfrontiersin.orgfrontiersin.orgnih.gov The high water content of the polysaccharide layer enhances resistance to osmotic stress and desiccation. nih.govfrontiersin.org Additionally, the anionic properties of some EPS can help capture essential minerals and nutrients from the environment and assist in metal degradation through chelation. nih.govfrontiersin.org

EPS also play a critical role in microbial adhesion to surfaces. mdpi.comwikipedia.orgmedcraveonline.comnih.govifremer.frresearchgate.netresearchgate.netnih.govfrontiersin.orgtaylorandfrancis.com This adhesion is a crucial first step in the colonization of various ecological niches, including biotic surfaces like plant roots and host tissues, and abiotic surfaces in soil, water, and industrial settings. wikipedia.orgmedcraveonline.comnih.govnih.govfrontiersin.orgnih.govtaylorandfrancis.comtandfonline.comacs.org The adhesive properties are attributed to the high molecular weight, hydrophilic nature, and functional groups of EPS, which facilitate interactions with a wide range of substrates. tandfonline.com

Furthermore, EPS can influence interactions with bacteriophages, viruses that infect bacteria. While some studies suggest that EPS can provide resistance to phage attack by blocking phage adsorption to the cell surface, others indicate that certain phages have evolved to specifically recognize and bind to bacterial extracellular polymers. medcraveonline.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.govoup.comscispace.comnih.govnih.gov The effect of EPS on phage sensitivity can vary depending on the specific EPS structure and the phage type. frontiersin.orgnih.gov

Table 1 summarizes some key roles of microbial exopolysaccharides in physiology and survival.

RoleDescription
Protective BarrierShields cells from desiccation, osmotic stress, temperature/pH changes, UV, and toxic compounds. mdpi.comnih.govifremer.frresearchgate.netnih.gov
AdhesionFacilitates attachment to biotic and abiotic surfaces, crucial for colonization. mdpi.comwikipedia.orgmedcraveonline.comnih.govifremer.frresearchgate.netresearchgate.netnih.govfrontiersin.orgtaylorandfrancis.com
Nutrient/Mineral UptakeAnionic properties can help capture essential nutrients and minerals. nih.govfrontiersin.org
Bacteriophage InteractionCan confer resistance by blocking adsorption or act as phage receptors. medcraveonline.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.govoup.comscispace.comnih.govnih.gov

Contribution to Microbial Community Dynamics and Biofilm Formation

EPS are fundamental components of the extracellular matrix (ECM) that underpins the formation and structural integrity of biofilms. wikipedia.orgnih.govnih.govresearchgate.netnih.govnih.govacs.orgscispace.comasm.org Biofilms are structured communities of microbial cells embedded in a self-produced polymeric matrix, adhering to a surface. wikipedia.orgacs.orgasm.org The EPS matrix can constitute a significant portion (50% to 90%) of a biofilm's total organic matter. wikipedia.org

EPS also influence microbial community dynamics by mediating interactions between different microbial species within a biofilm, potentially facilitating cooperative behaviors and synergistic relationships. tandfonline.com Quorum sensing, a form of cell-to-cell communication, can regulate EPS production and biofilm formation in response to changes in microbial population density and environmental conditions, further fine-tuning community dynamics. acs.orgscispace.comtandfonline.comtandfonline.com

Xylinan (Acetan) as a Component in Microbial Carbon Cycling in the Environment

This compound, also known as acetan (B1166258), is a complex anionic heteropolysaccharide produced by certain Gram-negative bacteria, notably Acetobacter xylinum (now often classified as Komagataeibacter xylinus). mdpi.comresearchgate.net While the search results did not provide extensive specific details on this compound's direct role in large-scale environmental carbon cycling, the broader functions of microbial EPS offer insights into its potential contributions.

Microbial EPS, in general, play a role in nutrient cycling and organic matter degradation in various ecosystems. tandfonline.com They can serve as a source of carbon and energy for heterotrophic microorganisms. tandfonline.com In soil environments, microbial EPS contribute to soil aggregation, which can influence the physical protection of soil organic carbon. frontiersin.orgtaylorandfrancis.comresearchgate.net This aggregation can affect the accessibility of organic matter to decomposers and thus impact the rate of carbon turnover. researchgate.net

Given that this compound is a carbohydrate polymer produced and secreted by bacteria into their environment, it becomes part of the pool of organic matter available in that ecosystem. As a complex polysaccharide, this compound can be subject to enzymatic degradation by other microorganisms capable of breaking down such polymers. This degradation releases simpler carbon compounds that can be assimilated by a variety of microbes, thus contributing to the microbial carbon cycle. The specific structure and composition of this compound would influence its recalcitrance to degradation and its persistence in different environments.

While direct research specifically detailing this compound's quantitative contribution to global or specific environmental carbon cycles is limited in the provided search results, its nature as a microbially produced exopolysaccharide positions it as a component within the complex web of microbial carbon transformations. Its production represents the conversion of available carbon sources into a complex polymer, and its eventual degradation contributes to the pool of accessible carbon for other microorganisms, influencing nutrient flow and energy transfer within microbial communities and their broader ecosystems.

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